molecular formula C15H17FN4O B2794540 (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone CAS No. 1326893-29-1

(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2794540
CAS No.: 1326893-29-1
M. Wt: 288.326
InChI Key: OZNZFSZUABUQBG-UHFFFAOYSA-N
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Description

(1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a triazole-based compound featuring a 4-fluorobenzyl substituent at the N1 position of the triazole ring and a piperidinyl methanone group at the C4 position. Its structure combines a fluorinated aromatic system with a nitrogen-rich heterocycle, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation, as seen in related fluorinated triazoles .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-6-4-12(5-7-13)10-20-11-14(17-18-20)15(21)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNZFSZUABUQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a derivative of triazole and piperidine, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C14H16FN5O\text{C}_{14}\text{H}_{16}\text{F}\text{N}_5\text{O}

This structure features a triazole ring linked to a piperidine moiety, with a fluorobenzyl group enhancing its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's binding affinity to biological targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The triazole ring can bind to active sites of enzymes, inhibiting their function. For instance, studies have shown that related compounds can inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin pigmentation disorders and melanoma treatment .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes or inhibiting key metabolic enzymes in bacteria and fungi .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity

In vitro cytotoxicity assays reveal that the compound affects cancer cell lines such as HeLa and MCF-7. The IC50 values obtained were:

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0

This suggests that the compound has potential as an anticancer agent through mechanisms that may involve apoptosis induction or cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds similar to this compound:

  • Study on Tyrosinase Inhibition : A study focused on the inhibition of tyrosinase by related triazole derivatives showed that modifications to the piperidine ring significantly enhanced inhibitory potency. This finding underlines the importance of structural optimization in drug design .
  • Antimicrobial Efficacy : A comparative study assessed various triazole derivatives against resistant strains of Acinetobacter baumannii. The tested compounds exhibited varying degrees of effectiveness, with some achieving MIC values lower than traditional antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Reaction with amines : Substitution of the fluorine atom in the para-position of the benzyl group occurs in the presence of strong bases (e.g., KOtBu) and polar aprotic solvents like DMF at 80–100°C .

  • Halogen exchange : The fluorine atom can be replaced by chlorine or bromine using AlCl₃ or AlBr₃ as catalysts in chlorobenzene or bromobenzene solvents .

Example Reaction Table :

Reaction TypeReagents/ConditionsProductYieldSource
NAS with piperazinePiperazine, KOtBu, DMF, 80°C, 12hPiperazine-substituted benzyltriazole72%
Fluorine-to-chlorineAlCl₃, chlorobenzene, refluxChlorobenzyltriazole derivative58%

Suzuki–Miyaura Cross-Coupling

The triazole ring’s C-5 position (if available) participates in palladium-catalyzed coupling reactions. For instance:

  • Aryl boronic acid coupling : Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/H₂O at 90°C, aryl groups are introduced to the triazole core .

Key Data :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 8–12h

  • Typical yields: 65–85%

Hydrogenation and Reduction

The triazole ring is resistant to hydrogenation, but the piperidine moiety can undergo reductive alkylation:

  • Reductive amination : Reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN in methanol at RT selectively modifies the piperidine nitrogen .

Example :

Starting MaterialReagentsProductYieldSource
Parent compoundBenzaldehyde, NaBH₃CNN-Benzylpiperidine derivative84%

Acylation and Sulfonylation

The piperidine nitrogen is reactive toward acylating agents:

  • Acetylation : Acetic anhydride in CH₂Cl₂ with Et₃N at 0°C→RT yields the acetylated product .

  • Sulfonylation : Tosyl chloride (TsCl) under similar conditions forms the sulfonamide derivative .

Reaction Conditions :

  • Solvent: CH₂Cl₂

  • Base: Et₃N (2 equiv)

  • Temperature: 0°C → RT, 2–4h

  • Yields: 75–90%

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis : The piperidine ring remains stable in dilute HCl (1M) at RT but degrades in concentrated H₂SO₄.

  • Basic conditions : The compound is stable in NaOH (1M) at 25°C for 24h, but prolonged heating (80°C) leads to triazole ring decomposition .

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted reactions include:

  • Sulfonamide incorporation : Improves solubility and binding affinity to biological targets (e.g., tubulin) .

  • Fluorine retention : The 4-fluorobenzyl group is often preserved due to its metabolic stability and lipophilicity .

Case Study :
A derivative with a sulfonylpiperazine group showed IC₅₀ = 0.99 µM against BT-474 breast cancer cells, attributed to tubulin polymerization inhibition .

Comparative Reactivity of Analogues

Derivative StructureReaction TypeReactivity Notes
4-Fluorobenzyltriazole-piperidineNAS, CouplingHigher yields vs. non-fluorinated
3-Fluorobenzyltriazole-pyrrolidineCuAAC functionalizationFaster kinetics due to steric effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Benzyl Group

The 4-fluorobenzyl group is a critical pharmacophore in the target compound. Replacing fluorine with other halogens or functional groups alters physicochemical and biological properties:

Compound Name Substituent (R) Molecular Weight Key Findings Reference ID
(1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-4-yl)methanone Br 274 mg (79% yield) Lower yield compared to fluorinated analogs; potential for enhanced halogen bonding in crystal packing .
7-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethylpurine-2,6-dione Cl Exhibited 94.0% corrosion inhibition efficiency for mild steel, outperforming fluorinated analogs .
7-((1-(4-Iodobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethylpurine-2,6-dione I High molecular weight (I > Br > Cl > F) correlated with reduced solubility but improved inhibition efficiency (90.9%) .

Key Insight : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier halogens. However, chloro- and bromo-substituted analogs show superior performance in corrosion inhibition, likely due to stronger halogen-metal interactions .

Variation in Methanone-Linked Groups

The piperidinyl methanone group distinguishes the target compound from analogs with alternative heterocycles or substituents:

Compound Name Methanone-Linked Group Key Findings Reference ID
(1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)(morpholin-4-yl)methanone Morpholine Morpholine’s oxygen atom enhances hydrogen bonding, potentially improving aqueous solubility compared to piperidine .
(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone Piperidin-4-yl Demonstrated 88% yield in synthesis; piperidine’s rigidity may influence binding in kinase inhibition studies .
3-Acetyl-28-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin Betulin-derived Hybrid structure showed anti-cancer potential, highlighting the versatility of the 4-fluorobenzyl-triazole motif .

Key Insight : Piperidine’s basic nitrogen and conformational flexibility may enhance interactions with biological targets (e.g., enzymes or receptors), while morpholine derivatives prioritize solubility .

Anti-Tumor Activity:
  • Target Compound: Limited direct data, but related 4-fluorobenzyl-triazole hybrids, such as chromenone-triazole derivatives (e.g., compound 10g), exhibit cytotoxicity against solid tumors (IC~50~ = 1.2–8.7 μM) .
  • Comparison : Analog 4g (4-bromobenzyl) showed moderate anti-tumor activity, suggesting halogen size inversely correlates with potency in some contexts .
Corrosion Inhibition:
  • Fluorinated triazoles are less effective (86.9% inhibition) than chloro- (94.0%) or bromo-substituted (91.8%) variants in protecting mild steel, emphasizing the role of halogen electronegativity and atomic radius .

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